Cas no 1185310-32-0 (2-Amino-5-(methyl-d3)-bromobenzene)

2-Amino-5-(methyl-d3)-bromobenzene is a versatile organic compound, characterized by its stable and pure form. This compound is ideal for research and synthesis due to its specific isotopic labeling, which facilitates isotopic tracing in various analytical techniques. Its well-defined structure and high purity ensure accurate and reliable results in organic chemistry applications.
2-Amino-5-(methyl-d3)-bromobenzene structure
1185310-32-0 structure
商品名:2-Amino-5-(methyl-d3)-bromobenzene
CAS番号:1185310-32-0
MF:C7H8BrN
メガワット:186.049120903015
CID:5144642
PubChem ID:45785228

2-Amino-5-(methyl-d3)-bromobenzene 化学的及び物理的性質

名前と識別子

    • 2-Amino-5-(methyl-d3)-bromobenzene
    • AKOS015944102
    • F92411
    • 1185310-32-0
    • インチ: 1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
    • InChIKey: UVRRJILIXQAAFK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C([H])([H])[H])C=CC=1N

計算された属性

  • せいみつぶんしりょう: 188.00284g/mol
  • どういたいしつりょう: 188.00284g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

2-Amino-5-(methyl-d3)-bromobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A889478-5mg
2-Amino-5-(methyl-d3)-bromobenzene
1185310-32-0 95%
5mg
¥1,688.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A889478-100mg
2-Amino-5-(methyl-d3)-bromobenzene
1185310-32-0 95%
100mg
¥12,838.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A889478-25mg
2-Amino-5-(methyl-d3)-bromobenzene
1185310-32-0 95%
25mg
¥4,968.00 2022-09-02

2-Amino-5-(methyl-d3)-bromobenzene 関連文献

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2-Amino-5-(methyl-d3)-bromobenzeneに関する追加情報

Introduction to 2-Amino-5-(methyl-d3)-bromobenzene (CAS No. 1185310-32-0)

2-Amino-5-(methyl-d3)-bromobenzene (CAS No. 1185310-32-0) is a deuterated derivative of 2-amino-5-bromotoluene, a compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by the presence of deuterium atoms (D) in place of hydrogen atoms, which can significantly alter its physical and chemical properties, making it a valuable tool for research and development.

The deuterium substitution in 2-Amino-5-(methyl-d3)-bromobenzene provides several advantages over its non-deuterated counterpart. Deuterium, being heavier than hydrogen, can influence the compound's stability, reactivity, and metabolic behavior. These properties are particularly important in the context of drug development, where deuterated compounds are often explored for their potential to improve pharmacokinetic profiles and reduce side effects. Recent studies have shown that deuterium substitution can lead to increased metabolic stability and reduced toxicity, making 2-Amino-5-(methyl-d3)-bromobenzene a promising candidate for further investigation in this area.

In the field of pharmaceuticals, 2-Amino-5-(methyl-d3)-bromobenzene has been studied for its potential as a building block in the synthesis of novel drugs. The bromine atom in the compound can serve as a useful functional group for further chemical modifications, allowing researchers to tailor the compound's properties for specific therapeutic applications. For example, recent research has focused on using this compound as an intermediate in the synthesis of small molecules targeting various disease pathways, such as cancer and neurodegenerative disorders.

Beyond pharmaceutical applications, 2-Amino-5-(methyl-d3)-bromobenzene has also found use in materials science. The unique electronic and physical properties of deuterated compounds make them suitable for applications in organic electronics and photovoltaics. Studies have shown that deuterium substitution can improve the charge transport properties of organic semiconductors, leading to enhanced device performance. This makes 2-Amino-5-(methyl-d3)-bromobenzene a valuable material for researchers working on next-generation electronic devices.

In the realm of chemical synthesis, 2-Amino-5-(methyl-d3)-bromobenzene serves as a versatile starting material for a wide range of reactions. Its reactivity can be fine-tuned by altering the conditions of the reaction or by introducing additional functional groups. For instance, the amino group can participate in various coupling reactions, such as Ullmann coupling and Buchwald-Hartwig amination, which are crucial steps in the synthesis of complex organic molecules. The bromine atom can also be used as a leaving group in nucleophilic substitution reactions, providing access to a diverse array of derivatives.

The synthesis of 2-Amino-5-(methyl-d3)-bromobenzene typically involves several steps. One common approach is to start with 2-bromoaniline and introduce the deuterated methyl group through a suitable synthetic route. Recent advancements in synthetic methods have made it possible to achieve high yields and selectivities in these reactions, making the production of this compound more efficient and cost-effective. Researchers have also explored alternative synthetic strategies to improve the scalability and sustainability of the process.

The characterization of 2-Amino-5-(methyl-d3)-bromobenzene is essential for ensuring its purity and quality. Various analytical techniques are employed to verify the structure and composition of the compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the presence of deuterium atoms and determining their positions within the molecule. Mass spectrometry (MS) is another important tool for characterizing this compound, providing information about its molecular weight and fragmentation patterns.

In conclusion, 2-Amino-5-(methyl-d3)-bromobenzene (CAS No. 1185310-32-0) is a versatile compound with significant potential across multiple scientific disciplines. Its unique properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new applications and benefits of deuterated compounds, it is likely that 2-Amino-5-(methyl-d3)-bromobenzene will play an increasingly important role in advancing scientific knowledge and technological innovation.

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